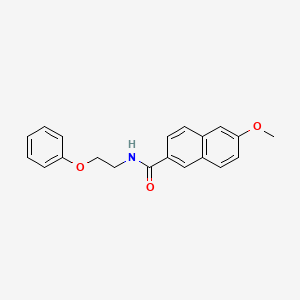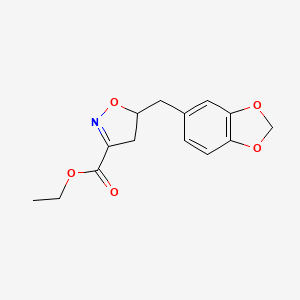![molecular formula C9H10N6 B11046929 7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046929.png)
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities .
Scientific Research Applications
7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as CDK2, which are targets for cancer therapy.
Agriculture: The compound and its derivatives have shown antimicrobial activity against plant pathogenic bacteria and fungi.
Material Sciences: The unique structure of this compound makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-aryl-5-methyl-2-amino-triazolo pyrimidines
- 1,2,4-triazolo[1,5-a]pyridines
Comparison: Compared to these similar compounds, 7-AMINO-2-ETHYL-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE exhibits unique properties due to the presence of the cyanide group, which can enhance its reactivity and biological activity. Its specific structure allows for selective binding to molecular targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C9H10N6 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
7-amino-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H10N6/c1-3-7-13-9-12-5(2)6(4-10)8(11)15(9)14-7/h3,11H2,1-2H3 |
InChI Key |
PJLZQDKHGGLAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C(=NC2=N1)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)
![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
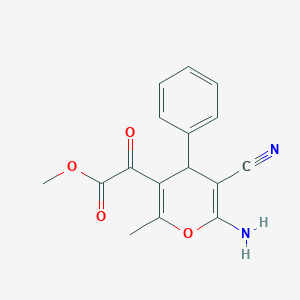
![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)
![5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B11046877.png)
![Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11046881.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)
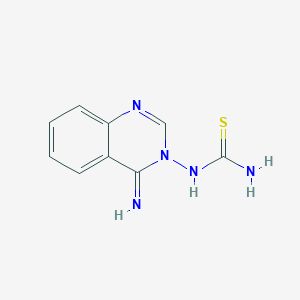
![4-Amino-1-(4-methoxyphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046890.png)
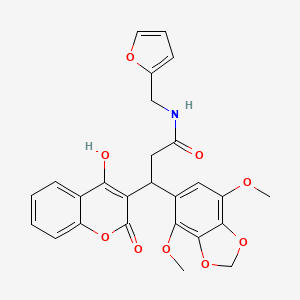
![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
![2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11046903.png)
